Docosapentaenoic acid-d5
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Overview
Description
Docosapentaenoic Acid-d5 is a deuterated form of docosapentaenoic acid, a polyunsaturated fatty acid with 22 carbon atoms and 5 double bonds. This compound is primarily used as an internal standard in mass spectrometry due to its stable isotope labeling, which helps in the accurate quantification of docosapentaenoic acid in various samples .
Preparation Methods
Synthetic Routes and Reaction Conditions
Docosapentaenoic Acid-d5 can be synthesized through the hydrogenation of docosapentaenoic acid using deuterium gas. This process involves the replacement of hydrogen atoms with deuterium atoms at specific positions on the carbon chain .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of docosapentaenoic acid from natural sources such as fish oils, followed by deuterium exchange reactions. The extracted docosapentaenoic acid is subjected to deuterium gas under controlled conditions to achieve the desired deuteration .
Chemical Reactions Analysis
Types of Reactions
Docosapentaenoic Acid-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of hydroperoxides and other oxidation products.
Reduction: This reaction involves the addition of hydrogen or removal of oxygen, leading to the formation of reduced forms of the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen, ozone, and hydrogen peroxide. Conditions typically involve the presence of a catalyst such as a metal oxide.
Reduction: Common reagents include hydrogen gas and metal catalysts such as palladium or platinum.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
Oxidation: Hydroperoxides, epoxides, and other oxygenated derivatives.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Docosapentaenoic Acid-d5 has a wide range of scientific research applications, including:
Mechanism of Action
Docosapentaenoic Acid-d5 exerts its effects through various molecular targets and pathways. It is involved in the biosynthesis of specialized pro-resolving mediators, which are compounds that help resolve inflammation. These mediators act on specific G-protein-coupled receptors to exert their anti-inflammatory effects . Additionally, this compound is involved in the regulation of lipid metabolism and cellular signaling pathways .
Comparison with Similar Compounds
Docosapentaenoic Acid-d5 is similar to other polyunsaturated fatty acids such as eicosapentaenoic acid and docosahexaenoic acid. it is unique due to its deuterium labeling, which makes it a valuable internal standard in mass spectrometry . Similar compounds include:
Eicosapentaenoic Acid: A polyunsaturated fatty acid with 20 carbon atoms and 5 double bonds.
Docosahexaenoic Acid: A polyunsaturated fatty acid with 22 carbon atoms and 6 double bonds.
This compound stands out due to its stable isotope labeling, which provides enhanced accuracy in analytical measurements .
Properties
Molecular Formula |
C22H34O2 |
---|---|
Molecular Weight |
335.5 g/mol |
IUPAC Name |
(7E,10E,13E,16E,19E)-21,21,22,22,22-pentadeuteriodocosa-7,10,13,16,19-pentaenoic acid |
InChI |
InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-21H2,1H3,(H,23,24)/b4-3+,7-6+,10-9+,13-12+,16-15+/i1D3,2D2 |
InChI Key |
YUFFSWGQGVEMMI-HRBUJVNCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCCCCC(=O)O |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)O |
Origin of Product |
United States |
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